A Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 34296-51-0): Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 34296-51-0): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 34296-51-0), a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis, focusing on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by selective oxidation. Detailed protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility. Furthermore, this guide illuminates the compound's versatile applications as a precursor for synthesizing a diverse range of bioactive molecules, including anticancer, antimicrobial, and enzyme-inhibiting agents. The strategic importance of the aldehyde functional group for subsequent molecular elaboration via reactions like Knoevenagel condensation is also discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of contemporary heterocyclic chemistry and drug design.[1] This five-membered, aromatic heterocycle, containing three adjacent nitrogen atoms, boasts a unique combination of chemical and physical properties that make it an exceptional pharmacophore.[1] Key among these are its high chemical stability, resistance to metabolic degradation, and its capacity to engage in hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[1]
Moreover, the 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond.[1] Its ability to mimic the steric and electronic features of an amide linkage while being impervious to enzymatic hydrolysis by proteases offers a significant advantage in designing more robust drug candidates.[1] The advent of "click chemistry," specifically the CuAAC reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further fueling their adoption in drug discovery.[1]
Within this important class of compounds, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde stands out as a particularly valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for introducing further molecular complexity, enabling the construction of vast libraries of drug-like molecules.[2][3]
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is the bedrock of chemical research. The identity and purity of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde must be unequivocally confirmed before its use in further synthetic steps or biological assays.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 34296-51-0 | [4][5][6] |
| Molecular Formula | C₉H₇N₃O | [5][6] |
| Molecular Weight | 173.17 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 99-101 °C | [7] |
| InChIKey | AQBWYVZHTYJMES-UHFFFAOYSA-N |[1][5] |
Spectroscopic Data Summary:
While specific spectra should be run for each synthesized batch, the following represents typical characterization data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the triazole proton (singlet, ~8.5-9.0 ppm), and the aromatic protons of the phenyl ring (~7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR would display a distinctive signal for the aldehyde carbonyl carbon (~185-190 ppm), along with signals for the triazole and phenyl ring carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700-1720 cm⁻¹) and C=N/N=N stretches characteristic of the triazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺ at approximately 174.0662, corresponding to the formula C₉H₈N₃O⁺.[1][5] Plausible fragmentation pathways in tandem MS/MS would involve the characteristic loss of N₂ from the triazole ring and cleavage of the aldehyde group.[1]
Synthesis: A Reliable and Scalable Protocol
The most efficient and widely adopted synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves a two-step sequence: (1) CuAAC reaction to form the precursor alcohol, followed by (2) selective oxidation to the aldehyde.[1] This methodology is prized for its high yields, mild reaction conditions, and regioselectivity.
Workflow for Synthesis
Caption: High-yield, two-step synthesis pathway.
Part 1: Synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS 103755-58-4)
This precursor is readily synthesized via the copper(I)-catalyzed "click chemistry" reaction between phenyl azide and propargyl alcohol.[1] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[1] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted isomer, which is a significant advantage over the thermal Huisgen cycloaddition that produces a mixture of isomers.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, can be purified by column chromatography on silica gel or by recrystallization to yield a white solid.[8][9]
Part 2: Oxidation to 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Manganese dioxide (MnO₂) is an excellent choice of oxidant for this transformation as it is mild, selective for allylic/benzylic-type alcohols, and the work-up is straightforward.[1][4]
Experimental Protocol:
-
Suspend the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol (1.0 eq), in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the stirred solution in portions.
-
Stir the resulting black suspension at room temperature overnight.[4] Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.[4]
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde. This method often yields the product in near-quantitative purity (99%), requiring no further purification.[1][4]
Applications in Medicinal Chemistry and Drug Development
The title compound is a versatile scaffold for generating derivatives with a wide range of biological activities. The aldehyde group is a key functional handle for derivatization.
Derivatization Pathways
Caption: Versatile derivatization of the aldehyde group.
Key Application Areas:
-
Anticancer Agents: Triazole derivatives have shown significant potential as anticancer agents.[10][11] The aldehyde can undergo Knoevenagel condensation with active methylene compounds to produce chalcone-like structures, which are known to exhibit antiproliferative activity by mechanisms such as cell cycle arrest.[12][13][14] For example, derivatives have been tested against breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and fibrosarcoma (HT-1080) cell lines, showing IC50 values in the micromolar range.[10]
-
Antimicrobial Agents: The triazole nucleus is present in several clinically used antifungal drugs.[15] Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, such as Schiff bases formed by condensation with various amines, have been synthesized and screened for antibacterial and antifungal activity.[16][17][18] These compounds have shown potent activity against strains like Staphylococcus aureus and Microsporum gypseum.[16]
-
Enzyme Inhibitors: The rigid triazole scaffold is ideal for positioning functional groups to interact with enzyme active sites. Derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase (relevant for diabetes) and cholinesterases (relevant for Alzheimer's disease).[2][19][20]
Table 2: Examples of Biological Activity of Triazole Derivatives
| Derivative Class | Target/Application | Example Activity | Reference |
|---|---|---|---|
| Chalcone-like adducts | Anticancer (A549 cells) | IC50 values of 2.97 µM, more potent than cisplatin. | [13] |
| Schiff Base derivatives | Antibacterial (S. aureus) | Superior or comparable activity to streptomycin. | [16] |
| Non-glycosidic triazoles | α-glucosidase Inhibition | IC50 values ranging from 54 to 482 µM. | [20] |
| Triazole-Chromene conjugates | Antioxidant | IC50 values of 7.05-14 µg/mL. |[2] |
Safety and Handling
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is classified as an irritant.[7][8] Standard laboratory safety precautions should be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a high-value, versatile intermediate for chemical and pharmaceutical research. Its straightforward, high-yield synthesis via click chemistry and selective oxidation makes it readily accessible. The presence of the reactive aldehyde group on a stable, drug-like triazole core provides a powerful platform for the synthesis of diverse molecular libraries targeting a wide array of diseases. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved pharmacological profiles.
References
-
ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
-
PubChem. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]
-
MDPI. Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
-
LookChem. Cas 34296-51-0,1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]
-
ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Available from: [Link]
-
MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
National Center for Biotechnology Information. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Available from: [Link]
-
ISRES Publishing. Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Available from: [Link]
-
Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available from: [Link]
-
PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Available from: [Link]
-
ResearchGate. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. Available from: [Link]
-
National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]
-
ResearchGate. Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Available from: [Link]
-
Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]
-
ResearchGate. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]
-
National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
-
National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available from: [Link]
-
ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available from: [Link]
-
ScienceDirect. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Available from: [Link]
-
PubMed. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Available from: [Link]
-
Science. Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Available from: [Link]
-
ResearchGate. (PDF) Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | C9H7N3O | CID 1478602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. guidechem.com [guidechem.com]
- 9. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. isres.org [isres.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
